6-Methyl-3-sulfanyl-1-(thiophen-3-yl)-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile
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Overview
Description
6-Methyl-1-(thiophen-3-yl)-3-thioxo-2,3,5,6,7,8-hexahydro-2,6-naphthyridine-4-carbonitrile is a heterocyclic compound that contains a thiophene ring and a naphthyridine core
Preparation Methods
The synthesis of 6-Methyl-1-(thiophen-3-yl)-3-thioxo-2,3,5,6,7,8-hexahydro-2,6-naphthyridine-4-carbonitrile typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters can lead to the formation of the desired naphthyridine core . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
6-Methyl-1-(thiophen-3-yl)-3-thioxo-2,3,5,6,7,8-hexahydro-2,6-naphthyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the thiophene ring.
Cyclization: Further cyclization reactions can be performed to create more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Methyl-1-(thiophen-3-yl)-3-thioxo-2,3,5,6,7,8-hexahydro-2,6-naphthyridine-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-1-(thiophen-3-yl)-3-thioxo-2,3,5,6,7,8-hexahydro-2,6-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Similar compounds to 6-Methyl-1-(thiophen-3-yl)-3-thioxo-2,3,5,6,7,8-hexahydro-2,6-naphthyridine-4-carbonitrile include other heterocyclic compounds such as:
Imidazole derivatives: Known for their broad range of biological activities.
Benzothiazole derivatives: Used in the development of anti-tubercular drugs.
Triazolothiadiazine derivatives: Noted for their diverse pharmacological activities.
The uniqueness of 6-Methyl-1-(thiophen-3-yl)-3-thioxo-2,3,5,6,7,8-hexahydro-2,6-naphthyridine-4-carbonitrile lies in its specific structural features and the potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C14H13N3S2 |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
6-methyl-3-sulfanylidene-1-thiophen-3-yl-2,5,7,8-tetrahydro-2,6-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C14H13N3S2/c1-17-4-2-10-12(7-17)11(6-15)14(18)16-13(10)9-3-5-19-8-9/h3,5,8H,2,4,7H2,1H3,(H,16,18) |
InChI Key |
RZSFAZUJRQGZBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(NC(=S)C(=C2C1)C#N)C3=CSC=C3 |
Origin of Product |
United States |
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